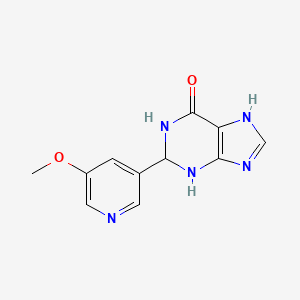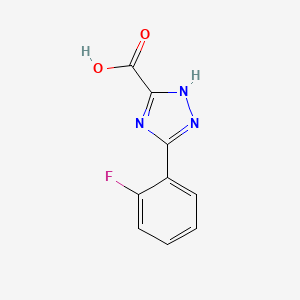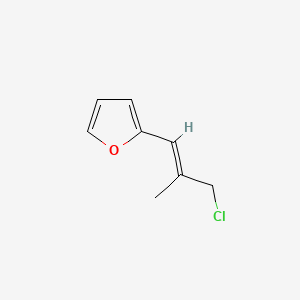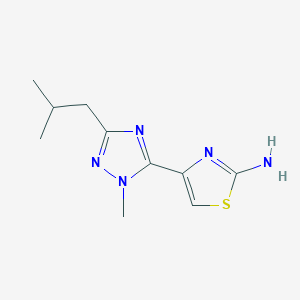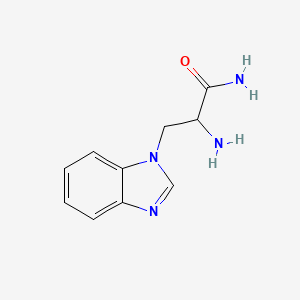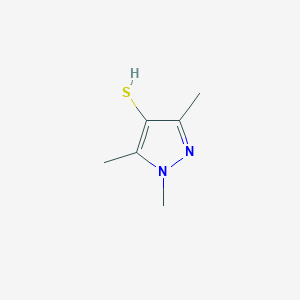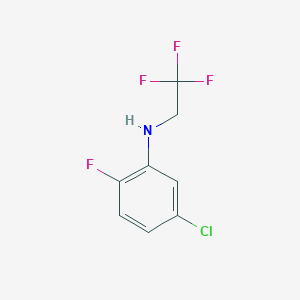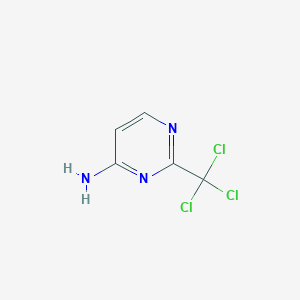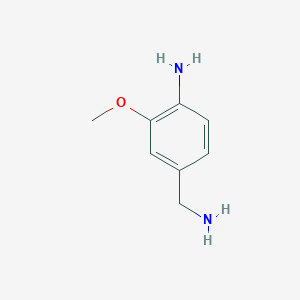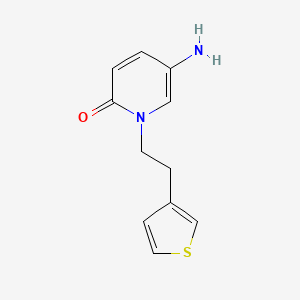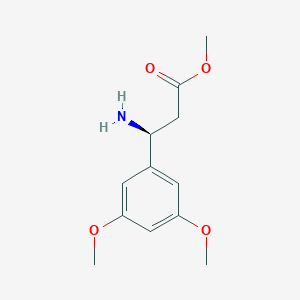
Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate is a chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a propanoate ester group. Its molecular formula is C12H17NO4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethoxybenzaldehyde and methyl acrylate.
Formation of Intermediate: The first step involves the condensation of 3,5-dimethoxybenzaldehyde with methyl acrylate in the presence of a base such as sodium methoxide to form an intermediate compound.
Reduction and Amination: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride, followed by amination with an appropriate amine source to introduce the amino group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and other reactive species in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of novel compounds and materials.
Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and methoxy-substituted phenyl ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Vergleich Mit ähnlichen Verbindungen
Methyl (s)-3-amino-3-(3,5-dimethoxyphenyl)propanoate can be compared with similar compounds such as:
Methyl 3-amino-3-(4-methoxyphenyl)propanoate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate: This compound differs in the position of the methoxy groups on the phenyl ring.
Methyl 3-amino-3-(3,5-dimethylphenyl)propanoate: This compound has methyl groups instead of methoxy groups on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and methoxy groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17NO4 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
methyl (3S)-3-amino-3-(3,5-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO4/c1-15-9-4-8(5-10(6-9)16-2)11(13)7-12(14)17-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
ILMPFVTZJSNUHY-NSHDSACASA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1)[C@H](CC(=O)OC)N)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(CC(=O)OC)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


